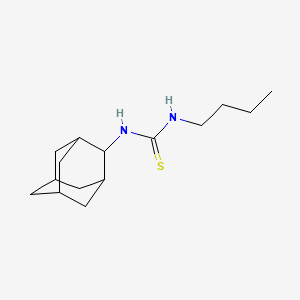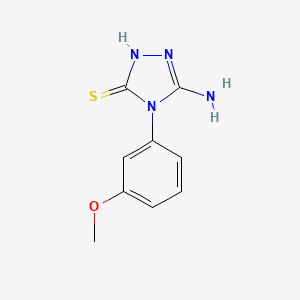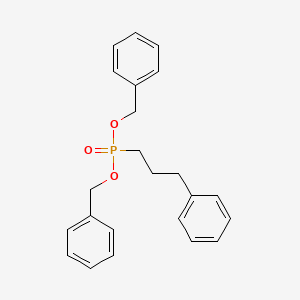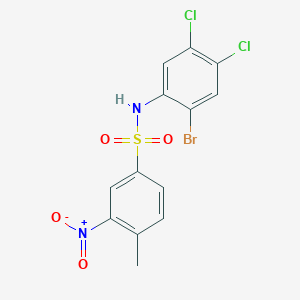
Dimethyl bis(2-chloroethyl)phosphoramidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl bis(2-chloroethyl)phosphoramidate is an organophosphorus compound characterized by the presence of a phosphoramidate group. This compound is known for its unique chemical structure, which includes a phosphorus atom bonded to two dimethyl groups and two 2-chloroethyl groups. It is part of a broader class of phosphoramidates, which are recognized for their applications in various fields, including medicine, agriculture, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl bis(2-chloroethyl)phosphoramidate can be achieved through several methods. One common approach involves the reaction of dimethyl phosphoramidate with 2-chloroethyl chloride under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and distillation to ensure the final product’s purity and quality .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl bis(2-chloroethyl)phosphoramidate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphoramidate oxides.
Reduction: Reduction reactions can convert it into simpler phosphoramidate derivatives.
Substitution: The 2-chloroethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoramidate oxides, while substitution reactions can produce a variety of substituted phosphoramidates .
Aplicaciones Científicas De Investigación
Dimethyl bis(2-chloroethyl)phosphoramidate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: In biological research, it is studied for its potential effects on cellular processes and enzyme activity.
Medicine: This compound is investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: It is used in the production of flame retardants and other industrial chemicals
Mecanismo De Acción
The mechanism of action of dimethyl bis(2-chloroethyl)phosphoramidate involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the enzyme from catalyzing its substrate. This inhibition can affect various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to dimethyl bis(2-chloroethyl)phosphoramidate include:
- Dimethyl bis(2-hydroxyethyl)phosphoramidate
- Dimethyl bis(2-methoxyethyl)phosphoramidate
- Dimethyl bis(2-ethoxyethyl)phosphoramidate
Uniqueness
This compound is unique due to the presence of 2-chloroethyl groups, which impart distinct chemical properties and reactivity compared to other phosphoramidates. This uniqueness makes it valuable in specific applications where these properties are advantageous .
Propiedades
Número CAS |
82475-49-8 |
|---|---|
Fórmula molecular |
C6H14Cl2NO3P |
Peso molecular |
250.06 g/mol |
Nombre IUPAC |
2-chloro-N-(2-chloroethyl)-N-dimethoxyphosphorylethanamine |
InChI |
InChI=1S/C6H14Cl2NO3P/c1-11-13(10,12-2)9(5-3-7)6-4-8/h3-6H2,1-2H3 |
Clave InChI |
BRRKKAHIRNMUTP-UHFFFAOYSA-N |
SMILES canónico |
COP(=O)(N(CCCl)CCCl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(1,3,4-Oxadiazol-2-yl)methyl]quinoxalin-2(1H)-one](/img/structure/B14406465.png)

![1-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-octylthiourea](/img/structure/B14406480.png)




![N-[2-(Ethylamino)-5-nitrophenyl]propanamide](/img/structure/B14406511.png)



